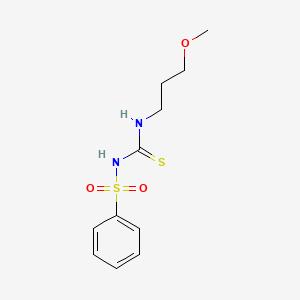

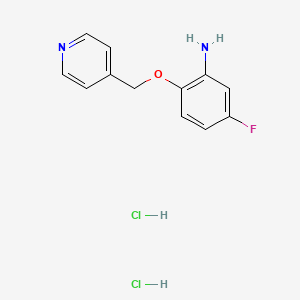

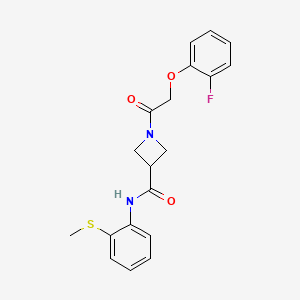

![molecular formula C16H11Cl2N5 B2921167 3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-46-6](/img/structure/B2921167.png)

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” belongs to the class of 1,2,4-triazolo[4,3-c]quinazolines . It is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .

Synthesis Analysis

The synthesis of this compound involves several steps. In one pathway, anthranilic acid was heated in an aqueous solution of potassium cyanate with a catalytic amount of glacial acetic acid to produce quinazoline-2,4 (1 H,3 H)-dione . In another pathway, a set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the final target compounds were obtained by refluxing the key compounds in isopropyl alcohol with appropriate amines . Additionally, the compound potently intercalates DNA at a decreased IC 50 value .Aplicaciones Científicas De Investigación

H1-Antihistaminic Agents

- Research has shown that certain derivatives of [1,2,4]triazoloquinazolin-5-amines, like 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrate significant in vivo H1-antihistaminic activity. These compounds, when tested on guinea pigs, offered protection against histamine-induced bronchospasm and exhibited less sedation compared to standard antihistamines like chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008).

Adenosine Receptor Antagonists

- Derivatives of 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines, a related class, have been identified as potent antagonists of adenosine receptors (AR). These compounds show promise in the development of selective A3AR antagonists, with potential applications in various therapeutic areas (Burbiel et al., 2016).

Anticancer Activity

- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial Activities

- Research into 1,2,4-Triazole derivatives has unveiled their potential as antimicrobial agents. Novel compounds synthesized in this class have demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007).

Antihypertensive Agents

- Studies have also explored the potential of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones as antihypertensive agents. These compounds have shown significant activity in reducing blood pressure in spontaneously hypertensive rats, with some exhibiting greater potency than standard drugs like prazosin (Alagarsamy & Pathak, 2007).

Direcciones Futuras

The compound “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” has shown promise in the field of drug development, particularly as a potential therapeutic agent . Future research could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N5/c1-19-16-20-13-5-3-2-4-10(13)15-22-21-14(23(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOREYAWFYSPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

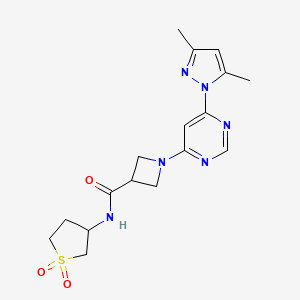

![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)

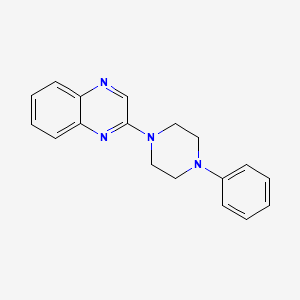

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)

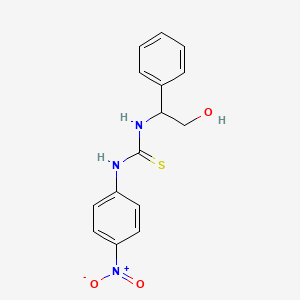

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)

![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)